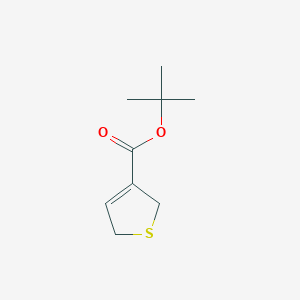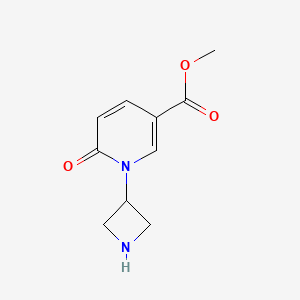
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the ethylamine side chain.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce amine derivatives with altered side chains.
科学的研究の応用
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
作用機序
The mechanism of action of 2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-(1-methyl-1H-pyrazol-4-yl)ethanamine: A structurally similar compound with potential biological activities.
1-methyl-1H-pyrazole-4-amine: Another pyrazole derivative with different functional groups.
Uniqueness
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C6H13Cl2N3 |
|---|---|
分子量 |
198.09 g/mol |
IUPAC名 |
2-(5-methyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-6(2-3-7)4-8-9-5;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H |
InChIキー |
MSIQTIMOCZWEGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)






![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)






